molecular formula C20H21NO2 B14244248 Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-methyl-3,3-diphenyloxiranyl)- CAS No. 212071-84-6

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-methyl-3,3-diphenyloxiranyl)-

Cat. No.: B14244248
CAS No.: 212071-84-6
M. Wt: 307.4 g/mol
InChI Key: BCLWSQRARKZRLS-UHFFFAOYSA-N
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Description

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-methyl-3,3-diphenyloxiranyl)- is a complex organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a dihydro-oxazole ring fused with an oxirane ring and substituted with methyl and phenyl groups. Such structural features make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazoles typically involves the cyclodehydration of β-hydroxy amides. For this compound, a common synthetic route involves the use of reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) to facilitate the cyclization process . The reaction conditions often include room temperature for initial steps, followed by elevated temperatures (70-90°C) for cyclization .

Industrial Production Methods

Industrial production of oxazoles, including this specific compound, often employs flow chemistry techniques. This method allows for continuous production and better control over reaction conditions. For instance, the use of manganese dioxide in a packed reactor can facilitate the oxidation of oxazolines to oxazoles under flow conditions .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-methyl-3,3-diphenyloxiranyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxazole, while substitution reactions can introduce various functional groups onto the oxazole ring.

Mechanism of Action

The mechanism of action of oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-methyl-3,3-diphenyloxiranyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural configuration and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and nucleic acids, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-methyl-3,3-diphenyloxiranyl)- is unique due to its fused oxirane and oxazole rings, along with the presence of methyl and phenyl substituents. These structural features confer distinct chemical reactivity and biological activity compared to other oxazole derivatives.

Properties

CAS No.

212071-84-6

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

4,4-dimethyl-2-(2-methyl-3,3-diphenyloxiran-2-yl)-5H-1,3-oxazole

InChI

InChI=1S/C20H21NO2/c1-18(2)14-22-17(21-18)19(3)20(23-19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3

InChI Key

BCLWSQRARKZRLS-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2(C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C

Origin of Product

United States

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